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Introduction
Pyflubumide is a novel acaricide belonging to the chemical class of carboxanilides. It is

utilized in agriculture to control various mite species. The acaricidal efficacy of Pyflubumide
stems from its role as a pro-pesticide. Following ingestion by the target mite, it is metabolized

into its active form, N-deisobutylated pyflubumide (NH-form). This active metabolite acts as a

potent inhibitor of the mitochondrial respiratory chain at complex II (succinate dehydrogenase),

a critical enzyme in cellular energy production.[1][2][3][4] This mode of action provides a

targeted approach to pest control. This technical guide provides an in-depth review of the

toxicological profile of Pyflubumide, summarizing key findings from a comprehensive suite of

studies and detailing the methodologies employed in its safety assessment.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Understanding the ADME profile of a compound is fundamental to characterizing its

toxicological potential. Studies in rats have elucidated the pharmacokinetic behavior of

Pyflubumide.

Following oral administration of radiolabelled Pyflubumide to rats, the compound was rapidly

but only partially absorbed, with peak plasma concentrations (Tmax) observed between 3 and
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12 hours, depending on the dose.[1][2] Based on excretion data, approximately 52% of a low

oral dose (1 mg/kg bw) was absorbed.[2] The absorbed Pyflubumide was widely distributed

throughout the body, with the highest concentrations found in the liver, kidneys, adrenal glands,

bone marrow, and fat.[2] Elimination of Pyflubumide and its metabolites was nearly complete

within seven days of administration, with feces being the primary route of excretion, accounting

for 90% or more of the administered dose.[2]

In nursing rats, Pyflubumide and some of its metabolites were shown to be excreted in milk.[2]

The major metabolite found in feces was the active form, pyflubumide-NH; however, no single

metabolite exceeded 10% of the administered dose in urine or bile.[1]

Experimental Protocol: ADME Study in Rats
Test System: Male and female Sprague-Dawley rats.

Radiolabel: [pyrazole-3(5)-14C] and [phenyl-U-14C] pyflubumide.

Dosing: Single oral gavage doses of 1 mg/kg bw (low dose) and 100 mg/kg bw (high dose).

Sample Collection: Plasma, urine, feces, and bile (from bile-duct cannulated rats) were

collected at various time points. Tissue distribution was determined at the termination of the

study. Milk was collected from lactating females.

Analysis: Radioactivity in samples was quantified by liquid scintillation counting. Metabolite

profiling was conducted using chromatographic techniques.

Parameters Investigated: Pharmacokinetic parameters (Tmax, Cmax, etc.), routes and

extent of excretion, tissue distribution, and metabolite identification.[1][2]

Acute Toxicity
Pyflubumide exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
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Study Type Species Endpoint
Value (mg/kg
bw or mg/L)

Classification

Acute Oral

Toxicity
Rat LD50 > 2000 Low Toxicity

Acute Dermal

Toxicity
Rat LD50 > 2000 Low Toxicity

Acute Inhalation

Toxicity
Rat LC50 (4-hour) > 5.23 Low Toxicity

Skin Irritation Rabbit - Not an irritant Not Classified

Eye Irritation Rabbit - Not an irritant Not Classified

Skin

Sensitization
Mouse - Not a sensitizer Not Classified

Table 1: Summary of Acute Toxicity Data for Pyflubumide.[2]

Experimental Protocols: Acute Toxicity Studies
Acute Oral, Dermal, and Inhalation Toxicity: Studies were conducted in rats according to

standardized guidelines. For the oral and dermal studies, a limit dose of 2000 mg/kg body

weight was used. For the inhalation study, rats were exposed nose-only for 4 hours to an

aerosol concentration of 5.23 mg/L.[2]

Skin and Eye Irritation: These studies were performed on rabbits. For skin irritation, the test

substance was applied to the shaved skin. For eye irritation, the substance was instilled into

the conjunctival sac of one eye. Observations for erythema, edema, and other effects were

made at specified intervals.[2]

Skin Sensitization: A local lymph node assay (LLNA) in mice was used to assess the skin

sensitization potential of Pyflubumide. This assay measures the proliferation of lymphocytes

in the draining lymph nodes following dermal application of the test substance.[2]

Subchronic and Chronic Toxicity
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Repeated-dose toxicity studies have been conducted in multiple species to evaluate the

potential for adverse effects from longer-term exposure to Pyflubumide. The primary target

organs identified were the liver, heart, and adrenal glands in rats.[2]
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Study Type Species Duration
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Findings at
LOAEL

Subchronic

Oral
Rat 90-day - -

Effects on

liver, heart,

and adrenals.

Subchronic

Oral
Mouse 90-day - -

Effects on

liver and

hematopoieti

c system.[2]

Subchronic

Oral
Dog 90-day - -

Effects on

thyroid, liver,

kidney, and

adrenal

gland.[1]

Chronic Oral Rat 1-year 0.9 5.1

Effects on

heart

(weight), liver

(bile duct

hyperplasia),

red blood

cells, kidney

(urinary

casts, tubular

changes),

ovary

(weight), and

skin (fur

loss).[2]

Chronic Oral Rat 2-year 0.7 4.5 Effects on

liver (weight,

bile duct

hyperplasia),

heart (weight,

fibrosis), and
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adrenals

(medullary

hyperplasia).

[2]

Chronic Oral Dog 1-year 1.1 - -

Table 2: Summary of Subchronic and Chronic Toxicity Data for Pyflubumide.

Experimental Protocols: Subchronic and Chronic
Toxicity Studies

General Design: In these studies, animals were administered Pyflubumide daily, typically

mixed in their diet, for the specified duration. Multiple dose groups and a control group were

included.

Observations: A comprehensive range of endpoints was evaluated, including clinical signs of

toxicity, body weight and food consumption, hematology, clinical chemistry, urinalysis, and

ophthalmoscopy.

Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights

were recorded, and a comprehensive set of tissues was examined microscopically for

pathological changes.[2]

Specifics for the 2-Year Rat Study: Pyflubumide was administered in the diet at

concentrations of 0, 10, 20, 120, and 600 ppm.[2]

Carcinogenicity
The carcinogenic potential of Pyflubumide has been evaluated in long-term studies in both

rats and mice.
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Species Duration
NOAEL for
Carcinogenicity
(mg/kg bw/day)

Key Findings

Rat 2-year -
No evidence of

carcinogenicity.

Mouse 18-month 43

Increased incidence of

liver adenomas and

hemangiosarcomas at

the highest dose.[2]

Table 3: Summary of Carcinogenicity Data for Pyflubumide.

Based on the findings in mice, Pyflubumide is classified as having "Suggestive Evidence of

Carcinogenic Potential."[1] However, the genotoxicity profile of Pyflubumide is negative,

suggesting that the observed tumors in mice are likely due to a non-genotoxic mode of action.

[5]

Experimental Protocol: Carcinogenicity Study in Mice
Test System: Male and female mice.

Duration: 18 months.

Dosing: Pyflubumide was administered in the diet at concentrations of 0, 40, 400, or 1600

ppm.

Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive

histopathological examination of all tissues for neoplastic and non-neoplastic lesions.[2]

Genotoxicity
Pyflubumide has been tested in a battery of in vitro and in vivo genotoxicity assays and has

been found to be non-genotoxic.[3][5]
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Assay Type Test System Result

In Vitro
Bacterial Reverse Mutation

(Ames test)
Negative

In Vitro
Mammalian Cell Gene

Mutation
Negative

In Vitro Chromosomal Aberration Negative

In Vivo
Mammalian Erythrocyte

Micronucleus Test
Negative

Table 4: Summary of Genotoxicity Data for Pyflubumide.

Experimental Protocols: Genotoxicity Assays
Ames Test: This assay uses various strains of Salmonella typhimurium and Escherichia coli

to detect gene mutations (point mutations and frameshift mutations).

In Vitro Mammalian Cell Assays: These assays, using cell lines such as mouse lymphoma or

Chinese hamster ovary cells, assess the potential of a substance to induce gene mutations

or chromosomal damage.

In Vivo Micronucleus Test: This test is typically conducted in rodents (mice or rats). The

animals are treated with the test substance, and their bone marrow or peripheral blood is

examined for the presence of micronuclei in erythrocytes. An increase in micronucleated

erythrocytes indicates that the substance has caused chromosomal damage.

Reproductive and Developmental Toxicity
The effects of Pyflubumide on reproduction and development have been investigated in rats

and rabbits.
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Study Type Species
NOAEL (mg/kg
bw/day)

Key Findings

Two-Generation

Reproduction
Rat Parental: 0.8

At higher doses,

effects on parental

organ weights (heart,

thyroid, liver, ovaries)

and heart

histopathology were

observed.[2]

Offspring: 0.8

At higher doses,

increased stillbirths

and lung effects

(alveolar ectasia)

were seen.[5]

Developmental

Toxicity
Rat Maternal: 30

Reduced body weight

gain and food

consumption at the

highest dose.[2]

Developmental: 30

No treatment-related

developmental effects

observed.[2]

Developmental

Toxicity
Rabbit Maternal: -

Late abortions and

premature deliveries

at the highest dose.[1]

Developmental: -
No treatment-related

teratogenic effects.[1]

Table 5: Summary of Reproductive and Developmental Toxicity Data for Pyflubumide.

In the two-generation rat study, offspring toxicity (lung lesions) was observed at a dose lower

than that causing parental toxicity, indicating quantitative susceptibility of the offspring.[1]

However, a clear No-Observed-Adverse-Effect-Level (NOAEL) was established for these

effects.[1] There was no evidence of teratogenicity in either rats or rabbits.
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Experimental Protocols: Reproductive and
Developmental Toxicity Studies

Two-Generation Reproduction Study (Rat): Male and female rats of the F0 generation were

administered Pyflubumide in their diet before mating, during mating, gestation, and

lactation. The F1 offspring were also exposed and subsequently mated to produce the F2

generation. Endpoints evaluated included reproductive performance (e.g., fertility, gestation

length), pup viability, growth, and development. A comprehensive pathological examination of

both parental animals and offspring was conducted.[2]

Developmental Toxicity Studies (Rat and Rabbit): Pregnant females were administered

Pyflubumide by oral gavage during the period of major organogenesis. Dams were

observed for clinical signs of toxicity, and their body weight and food consumption were

monitored. Just prior to term, fetuses were delivered by cesarean section and examined for

external, visceral, and skeletal malformations and variations.[1][2]

Neurotoxicity
An acute neurotoxicity study in rats did not reveal any evidence of neurotoxic effects.[1]

Furthermore, no signs of neurotoxicity were observed in any of the repeated-dose toxicity

studies.[1]

Experimental Protocol: Acute Neurotoxicity Study in
Rats

Test System: Rats.

Dosing: Single oral gavage administration.

Endpoints: Detailed clinical observations, including a functional observational battery (FOB)

to assess sensory, motor, and autonomic functions, and locomotor activity measurements.

Neuropathological examination of central and peripheral nervous system tissues was also

performed.[1]

Mechanism of Action and Signaling Pathways
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The primary mode of acaricidal action of Pyflubumide is the inhibition of mitochondrial

complex II (succinate dehydrogenase) in the electron transport chain. Pyflubumide itself has

low inhibitory activity, but it is rapidly metabolized in spider mites to its active NH-form, which is

a potent inhibitor of complex II.[1][2][4] This inhibition disrupts cellular respiration and energy

production, leading to the death of the mite.

Tetranychus urticae (Spider Mite) Mitochondrion

Pyflubumide
(Pro-acaricide) Metabolic

Activation
 Ingestion Pyflubumide-NH

(Active Metabolite)

Mitochondrial
Complex II

(Succinate Dehydrogenase)

 Inhibition Electron Transport Chain Disruption ATP Production
(Energy)

 Reduction
Cell Death Leads to

Click to download full resolution via product page

Pyflubumide's Mechanism of Action in Spider Mites.

The following diagram illustrates a generalized workflow for a 90-day subchronic oral toxicity

study, a key experiment in the toxicological evaluation of Pyflubumide.
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Study Setup

Dosing and Observation (90 days)

Study Termination and Analysis

Animal Acclimation
(e.g., Rats, 7 days)

Dose Group Selection
(Control, Low, Mid, High)

Randomization of Animals
into Groups

Daily Oral Administration
(e.g., in diet)

Daily Clinical Observations Weekly Body Weight
and Food Consumption

Interim Blood Collection
(Hematology, Clinical Chemistry)

Terminal Blood Collection

Gross Necropsy

Organ Weight Measurement

Histopathological Examination
of Tissues

Data Analysis
and Interpretation

Determination of
NOAEL and LOAEL
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Workflow for a 90-Day Subchronic Oral Toxicity Study.
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Conclusion
The comprehensive toxicological evaluation of Pyflubumide indicates a low level of acute

toxicity. In repeated-dose studies, the primary target organs are the liver, heart, and adrenal

glands in rats. Pyflubumide is not genotoxic. While there is suggestive evidence of

carcinogenicity in mice at high doses, this is likely through a non-genotoxic mechanism.

Reproductive studies in rats show some offspring sensitivity at doses also causing parental

toxicity, but no teratogenic effects were observed in rats or rabbits. No evidence of neurotoxicity

has been found. The established Acceptable Daily Intake (ADI) and Acute Reference Dose

(aRfD) are derived from the comprehensive dataset to ensure human safety. The well-

characterized toxicological profile, coupled with its specific mode of action in target pests,

supports the risk assessment of Pyflubumide for its intended agricultural uses.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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